Cannabidivarin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZWEGFPHTFEI-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019159 | |
| Record name | Cannabidivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24274-48-4 | |
| Record name | Cannabidivarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24274-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabidivarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidivarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabidivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIDIVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Pharmacology of Cannabidivarin
Interaction with Transient Receptor Potential (TRP) Channels
TRP channels are a superfamily of ion channels that play diverse roles in sensory transduction and other physiological processes, including the regulation of neuronal excitability. CBDV has been shown to interact with several members of the TRP channel family, notably TRPV1, TRPV2, and TRPA1. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.org These interactions involve both activation and subsequent desensitization of the channels. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.org
Activation and Desensitization of TRPV1 Channels: Implications for Neu neuronal Excitability
The transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a ligand-gated ion channel permeable to cations, including calcium and sodium. reading.ac.ukpa2online.org It is widely recognized for its role in the detection and transduction of noxious stimuli, such as heat and pain. reading.ac.ukpa2online.org While predominantly expressed in peripheral sensory neurons, TRPV1 channels are also found in various regions of the central nervous system, including the hippocampus. reading.ac.ukacs.orgpa2online.org
Research indicates that CBDV dose-dependently activates TRPV1 channels. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.org Following activation, CBDV induces rapid desensitization of these channels upon repeated exposure. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.orgresearchgate.net This desensitization is a key mechanism by which prolonged activation of TRPV1 can lead to reduced neuronal activity. reading.ac.ukacs.orgresearchgate.netdrugbank.comresearchgate.net
TRPV1 channels have been implicated in the pathophysiology of several neurological disorders, particularly those characterized by neuronal hyperexcitability, such as epilepsy. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.org Changes in TRPV1 expression and phosphorylation have been associated with various neurological conditions. acs.org TRPV1 sensitization, often linked to phosphorylation, can contribute to increased neuronal firing. acs.org
The ability of CBDV to induce TRPV1 desensitization is considered a potential mechanism for its effects on neuronal hyperexcitability. reading.ac.ukacs.orgresearchgate.netdrugbank.comresearchgate.net By rendering the channel refractory to further stimulation, desensitization can reduce the influx of cations and subsequently decrease aberrant neuronal firing. reading.ac.ukacs.orgresearchgate.netdrugbank.comresearchgate.net Studies using in vitro models of epileptiform activity in hippocampal brain slices have shown that CBDV can reduce the amplitude and duration of epileptiform bursts, an effect potentially related to TRPV1 desensitization. reading.ac.ukacs.orgnih.govresearchgate.netacs.org This desensitization may involve the dephosphorylation of TRPV1 channels. acs.orgnih.govresearchgate.netresearchgate.net
Emerging research suggests a role for CBDV, mediated through TRPV1, in modulating postnatal neurogenesis. Studies on neural stem/progenitor cells (NSPCs) derived from the subventricular zone (SVZ) have shown that CBDV can promote cell survival, proliferation, and neuronal differentiation via a TRPV1-dependent mechanism. biorxiv.orgbohrium.comnih.gov This effect appears to involve the cell cycle exit of NSPCs, leading to neuronal differentiation. biorxiv.orgbohrium.comnih.gov Conversely, CBDV has been observed to inhibit oligodendrocyte differentiation and maturation in these models. biorxiv.orgbohrium.comnih.gov The modulation of NSPC fate by CBDV through TRPV1 highlights a potential avenue for its investigation in brain repair strategies. biorxiv.orgbohrium.comnih.gov
Table 1: Effects of CBDV on SVZ-derived Neural Stem/Progenitor Cells (NSPCs)
| Cellular Process | CBDV Effect (TRPV1-Dependent) |
| Cell Survival | Promotion |
| Cell Proliferation | Promotion |
| Neuronal Differentiation | Promotion |
| Oligodendrocyte Differentiation | Inhibition |
| Oligodendrocyte Maturation | Inhibition |
Based on findings in SVZ-derived NSPC cultures. biorxiv.orgbohrium.comnih.gov
Desensitization as a Mechanism for Reducing Neuronal Hyperexcitability
Modulation of TRPV2 and TRPA1 Channels
In addition to TRPV1, CBDV has also been shown to modulate other TRP channels, including TRPV2 and TRPA1. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.org Patch clamp analysis in transfected cells has demonstrated that CBDV can dose-dependently activate these channels. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.org Similar to its effects on TRPV1, CBDV can also induce rapid desensitization of TRPV2 channels upon repeated exposure. reading.ac.ukacs.orgresearchgate.netresearchgate.net The interaction with TRPA1, known as the "mustard oil receptor," which is involved in the sensation of pungent chemicals and pain, also involves activation by CBDV. reading.ac.ukacs.orgresearchgate.netdrugbank.compa2online.orgnih.gov
Evaluation of TRP Channel Interactions in Preclinical Models
The interactions of CBDV with TRP channels have been evaluated in various preclinical models. Studies utilizing patch clamp analysis in transfected human embryonic kidney (HEK293) cells overexpressing rat TRP channels (TRPV1, TRPV2, and TRPA1) have provided detailed insights into the dose-dependent activation and desensitization properties of CBDV on these channels. reading.ac.ukacs.orgnih.govresearchgate.netpa2online.orgacs.org Furthermore, investigations using hippocampal brain slices exposed to a magnesium-free solution, a model for epileptiform activity, have demonstrated the ability of CBDV to reduce neuronal hyperexcitability. reading.ac.ukacs.orgnih.govresearchgate.netacs.org While these effects are partially attributed to TRPV1 modulation, studies suggest that other mechanisms or TRP channels may also contribute to CBDV's effects in complex neuronal networks. reading.ac.ukacs.orgnih.govresearchgate.netacs.org Preclinical studies also explore the potential interactions of CBDV with other cannabinoids and their impact on TRP channels and related physiological effects. nih.govmdpi.com
Table 2: Summary of CBDV Interactions with Key TRP Channels
| TRP Channel | Interaction Type | Observed Effects in vitro |
| TRPV1 | Activation & Desensitization | Dose-dependent activation, rapid desensitization, reduced neuronal hyperexcitability in hippocampal slices. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.orgresearchgate.net |
| TRPV2 | Activation & Desensitization | Dose-dependent activation, rapid desensitization. reading.ac.ukacs.orgresearchgate.netpa2online.orgacs.orgresearchgate.net |
| TRPA1 | Activation | Dose-dependent activation. reading.ac.ukacs.orgresearchgate.netdrugbank.compa2online.orgacs.org |
Based on various in vitro and preclinical studies. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.orgresearchgate.net
Modulation of the Endocannabinoid System (ECS) and Related Pathways
The endocannabinoid system (ECS) is a critical regulatory network comprising endogenous ligands (endocannabinoids), cannabinoid receptors (CB1 and CB2), and enzymes involved in endocannabinoid synthesis and degradation. nih.govfrontiersin.orgmdpi.comnih.gov CBDV interacts with components of the ECS and related pathways, contributing to its observed effects. baymedica.comnih.gov
Influence on Endocannabinoid Synthesis and Degradation
Endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA) are synthesized on demand and subsequently degraded by specific enzymes. mdpi.comtarsusmedicaleducation.commdpi.com Modulation of these enzymatic processes can significantly impact endocannabinoid tone. frontiersin.orgnih.gov
Inhibition of Diacylglycerol Lipase-α (DAGLα) and 2-Arachidonoylglycerol (2-AG) Synthesis
CBDV has been shown to inhibit the activity of diacylglycerol lipase-α (DAGLα). nih.govbaymedica.comdrugbank.com DAGLα is the primary enzyme responsible for the synthesis of the endocannabinoid 2-AG from diacylglycerol (DAG). nih.govdrugbank.commdpi.comtarsusmedicaleducation.comnih.gov By inhibiting DAGLα, CBDV can reduce the synthesis of 2-AG. nih.govbaymedica.comdrugbank.com While this interaction has been demonstrated, its precise clinical implications and contribution to CBDV's anticonvulsant activity are not yet fully clear. nih.govdrugbank.com
Cannabinoid Receptor (CB1 and CB2) Affinities and Activities
The classical cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that mediate many of the physiological effects of cannabinoids. nih.govmdpi.comdrugbank.comnih.gov CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more abundant in peripheral tissues and immune cells, although they are also present in the brain. nih.govmdpi.comfrontiersin.org
Investigation of CB1 Receptor Engagement and Non-Psychoactive Profile
Research indicates that CBDV exhibits low binding affinity for the CB1 receptor. baymedica.comnih.govresearchgate.netunife.it This low affinity is consistent with its non-psychoactive profile, as the psychoactive effects of cannabinoids are primarily mediated through CB1 receptor activation. baymedica.comresearchgate.netfrontiersin.org High concentrations of CBDV are typically required to stimulate CB1 receptor-coupled signaling pathways, such as the inhibition of cAMP synthesis or the recruitment of β-arrestin 2. researchgate.net Some studies suggest CBDV may act as a modulator of the endocannabinoid system rather than directly engaging CB1 receptors as a potent agonist or antagonist. researchgate.net
Interactions with G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) represent a large superfamily of transmembrane receptors involved in diverse physiological processes. researchgate.netub.edu Beyond the classical cannabinoid receptors, CBDV has been shown to interact with other GPCRs, contributing to its pharmacological profile. baymedica.comnih.govmdpi.com For instance, CBDV has been reported to act as an antagonist of GPR55. baymedica.comnih.gov GPR55 is considered a putative cannabinoid receptor and is involved in various physiological functions, including pain perception and immune responses. baymedica.comnih.govmdpi.com These interactions with non-cannabinoid GPCRs highlight the multifaceted nature of CBDV's molecular pharmacology.
Inverse Agonism of GPR6
| Compound | GPR6 Activity | Effect on β-arrestin2 Recruitment | Concentration Range |
| Cannabidivarin | Inverse Agonist | Significant Inhibition | Micromolar |
| Cannabidiol (CBD) | Inverse Agonist | Significant Inhibition | Not specified |
| WIN55212-2 | Inverse Agonist | Significant Inhibition | Not specified |
| SR141716A | Inverse Agonist | Significant Inhibition | Not specified |
| SR144528 | Inverse Agonist | Significant Inhibition | Not specified |
*Based on research findings frontiersin.org.
Antagonism and Inhibition of GPR55 Signaling
CBDV also functions as an antagonist of GPR55 baymedica.commdpi.com. GPR55 is another G protein-coupled receptor that has been implicated in various physiological processes, including pain perception, inflammation, and neurological pathways baymedica.comtocris.comwikipedia.org. CBDV's interaction with GPR55 can lead to the inhibition of signaling mediated by this receptor frontiersin.org. For instance, binding of CBDV to GPR55 has been shown to stimulate ERK1/2 phosphorylation and inhibit LPS-mediated signaling effects occurring through the GPR55 receptor frontiersin.org. This antagonistic action at GPR55 is comparable to that observed with Δ9-THC frontiersin.org. Selective GPR55 antagonists have been identified and studied for their ability to block GPR55-mediated responses, such as calcium signaling and transcription factor activation tocris.comwikipedia.org.
| Compound | Target | Activity | Effect |
| This compound | GPR55 | Antagonist | Stimulates ERK1/2 phosphorylation, Inhibits LPS-mediated signaling |
| CID 16020046 | GPR55 | Antagonist | Inhibits LPI-induced Ca2+ signaling, ERK1/2 phosphorylation, and GPR55-mediated transcription factor activation |
| ML 193 | GPR55 | Antagonist | Potent and selective antagonism |
*Based on research findings frontiersin.orgtocris.comwikipedia.orgtocris.com.
Indirect Influences on Endocannabinoid Homeostasis
While CBDV shows low affinity for classical cannabinoid receptors like CB1, it may indirectly influence endocannabinoid signaling baymedica.com. One proposed mechanism is the inhibition of diacylglycerol lipase-α (DAGLα), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) nih.govdrugbank.com. Inhibition of DAGLα by CBDV could potentially alter the levels of 2-AG, thereby indirectly affecting the endocannabinoid system nih.govdrugbank.com. However, the clinical implications of this interaction and its contribution to CBDV's observed effects, such as anticonvulsant activity, are not yet fully clear nih.govdrugbank.com. Additionally, some research suggests that CBDV might indirectly affect cannabinoid receptor signaling by inhibiting the cellular uptake of anandamide (AEA), another key endocannabinoid mdpi.com.
Interaction with Neurotransmitter Systems and Ion Channels
Modulation of GABAergic Neurotransmission: GABAA Receptor Activity
This compound has been investigated for its modulation of GABAergic neurotransmission, primarily through its interaction with GABAA receptors mdpi.comnih.gov. GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system nih.govucl.ac.uk. They are crucial targets for managing conditions characterized by neuronal hyperexcitability, such as epilepsy nih.govucl.ac.uk. Studies using whole-cell patch-clamp recordings in HEK293 cells expressing different GABAA receptor subtypes, including common isoforms, have revealed a transient potentiation of GABA-mediated currents in the presence of CBDV ucl.ac.ukucl.ac.uk. This potentiation was found to be independent of the GABAA receptor γ2 subunit and the benzodiazepine (B76468) binding site ucl.ac.uk. Furthermore, CBDV has been shown to potentiate δ-containing GABAA receptors, which are involved in tonic inhibition ucl.ac.ukucl.ac.uk. While in vitro studies suggest a direct enhancement of GABAA receptor function by CBDV, research in acute hippocampal slices from mice showed a slight inhibitory effect of CBDV on GABAergic currents in CA1 pyramidal neurons, contrasting with the HEK293 cell data ucl.ac.ukucl.ac.uk. Despite some conflicting findings across different experimental models, the modulation of inhibitory receptors like GABAA receptors is considered a plausible mechanism underlying the anticonvulsant properties of CBDV mdpi.comnih.govucl.ac.ukucl.ac.uk.
| Compound | Target | Observed Effect on GABAA Receptor Activity (in vitro, HEK293 cells) | Observed Effect on GABAergic Currents (in acute hippocampal slices) |
| This compound | GABAA Receptor | Transient potentiation of GABA-mediated currents, Potentiation of δ-containing receptors | Slight inhibitory effect in CA1 pyramidal neurons |
| Cannabidiol (CBD) | GABAA Receptor | Transient potentiation of GABA-mediated currents, Potentiation of δ-containing receptors | No effect in CA1 pyramidal neurons |
The molecular actions of CBDV extend beyond the classical cannabinoid receptors, involving interactions with a range of targets that influence cellular signaling and neuronal activity.
Inverse Agonism of GPR6
| Compound | GPR6 Activity | Effect on β-arrestin2 Recruitment | Concentration Range |
| This compound | Inverse Agonist | Significant Inhibition | Micromolar |
| Cannabidiol (CBD) | Inverse Agonist | Significant Inhibition | Not specified |
| WIN55212-2 | Inverse Agonist | Significant Inhibition | Not specified |
| SR141716A | Inverse Agonist | Significant Inhibition | Not specified |
| SR144528 | Inverse Agonist | Significant Inhibition | Not specified |
*Based on research findings frontiersin.org.
Antagonism and Inhibition of GPR55 Signaling
CBDV has also been identified as an antagonist of GPR55 baymedica.commdpi.com. GPR55 is a G protein-coupled receptor that plays roles in diverse physiological processes, including pain perception, inflammation, and the modulation of neurological pathways baymedica.comtocris.comwikipedia.org. CBDV's interaction with GPR55 results in the inhibition of signaling cascades mediated by this receptor frontiersin.org. For example, studies have shown that CBDV binding to GPR55 can stimulate ERK1/2 phosphorylation and inhibit LPS-mediated signaling effects that occur via GPR55 frontiersin.org. This antagonistic activity at GPR55 is similar to that of Δ9-THC frontiersin.org. Selective GPR55 antagonists have been developed and investigated for their capacity to block GPR55-mediated responses, such as intracellular calcium mobilization and the activation of transcription factors tocris.comwikipedia.org.
| Compound | Target | Activity | Effect |
| This compound | GPR55 | Antagonist | Stimulates ERK1/2 phosphorylation, Inhibits LPS-mediated signaling |
| CID 16020046 | GPR55 | Antagonist | Inhibits LPI-induced Ca2+ signaling, ERK1/2 phosphorylation, and GPR55-mediated transcription factor activation |
| ML 193 | GPR55 | Antagonist | Potent and selective antagonism |
*Based on research findings frontiersin.orgtocris.comwikipedia.orgtocris.com.
Indirect Influences on Endocannabinoid Homeostasis
Although CBDV exhibits low binding affinity for the classical cannabinoid receptors, CB1 and CB2, it may indirectly impact the endocannabinoid system's homeostasis baymedica.com. One proposed mechanism involves the inhibition of diacylglycerol lipase-α (DAGLα), an enzyme primarily responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG) nih.govdrugbank.com. By inhibiting DAGLα, CBDV could potentially alter the cellular concentrations of 2-AG, thereby indirectly modulating endocannabinoid signaling nih.govdrugbank.com. However, the precise clinical relevance of this interaction and its contribution to CBDV's observed effects, such as its anticonvulsant properties, require further clarification nih.govdrugbank.com. Some evidence also suggests that CBDV might indirectly influence cannabinoid receptor signaling by impeding the cellular uptake of anandamide (AEA), another significant endocannabinoid mdpi.com.
Interaction with Neurotransmitter Systems and Ion Channels
CBDV's pharmacological profile includes interactions with key components of neurotransmitter systems and various ion channels, contributing to its effects on neuronal activity.
Modulation of GABAergic Neurotransmission: GABAA Receptor Activity
This compound's modulation of GABAergic neurotransmission, particularly its effects on GABAA receptors, has been a subject of research mdpi.comnih.gov. GABAA receptors are crucial ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system nih.govucl.ac.uk. They are significant therapeutic targets for conditions like epilepsy, which are characterized by excessive neuronal excitation nih.govucl.ac.uk. In vitro studies using whole-cell patch-clamp recordings in HEK293 cells expressing different GABAA receptor subtypes, including prevalent isoforms, have demonstrated a transient potentiation of GABA-mediated currents in the presence of CBDV ucl.ac.ukucl.ac.uk. This potentiation was found to be independent of the GABAA receptor γ2 subunit and the benzodiazepine binding site ucl.ac.uk. Furthermore, CBDV has been shown to potentiate δ-containing GABAA receptors, which are known to mediate tonic inhibition ucl.ac.ukucl.ac.uk. However, studies in acute hippocampal slices from mice have presented contrasting results, showing a slight inhibitory effect of CBDV on GABAergic currents in CA1 pyramidal neurons ucl.ac.ukucl.ac.uk. Despite these variations across experimental models, the modulation of inhibitory receptors like GABAA receptors is considered a plausible mechanism contributing to CBDV's anticonvulsant effects mdpi.comnih.govucl.ac.ukucl.ac.uk.
| Compound | Target | Observed Effect on GABAA Receptor Activity (in vitro, HEK293 cells) | Observed Effect on GABAergic Currents (in acute hippocampal slices) |
| This compound | GABAA Receptor | Transient potentiation of GABA-mediated currents, Potentiation of δ-containing receptors | Slight inhibitory effect in CA1 pyramidal neurons |
| Cannabidiol (CBD) | GABAA Receptor | Transient potentiation of GABA-mediated currents, Potentiation of δ-containing receptors | No effect in CA1 pyramidal neurons |
Impact on Calcium Homeostasis and T-Type Voltage-Gated Ca²⁺ Channels
Voltage-gated calcium channels (VGCCs) play a crucial role in regulating neuronal excitability and neurotransmitter release mdpi.comnih.gov. T-type calcium channels (Cav3) are a family of low-voltage-activated channels (Cav3.1, Cav3.2, and Cav3.3) that are activated by small membrane depolarizations and are critical for neuronal firing and processes like slow-wave sleep mdpi.comnih.gov. These channels are implicated in conditions such as epilepsy and pain mdpi.comnih.gov.
Research indicates that CBDV, similar to CBD and other cannabinoids, can inhibit T-type calcium channels nih.govmdpi.comnih.govfrontiersin.orgnih.gov. Studies using recombinant human T-type calcium channels in HEK293 cells have shown that CBDV, along with cannabigerolic acid (CBGA), can inhibit Cav3.1 and Cav3.2 channels at low micromolar concentrations frontiersin.org. Specifically, CBDV and CBGVA inhibited calcium entry in cells expressing Cav3.2 by 80 ± 6% and 91 ± 3%, respectively, at a concentration of 10 µM in a FLIPR assay frontiersin.org.
| Compound | Target Channel | Concentration | % Inhibition of Ca²⁺ Entry | Reference |
| CBDV | Cav3.2 | 10 µM | 80 ± 6% | frontiersin.org |
| CBGVA | Cav3.2 | 10 µM | 91 ± 3% | frontiersin.org |
| NNC550396 | Cav3.2 | 10 µM | 89 ± 2% | frontiersin.org |
| NNC550396 | Cav3.3 | 10 µM | 89 ± 2% | frontiersin.org |
Further patch-clamp electrophysiology studies investigating the effects of CBDV and CBGVA on Cav3.1 channels revealed that both compounds displayed use-dependent blockade of Cav3.1 current and exhibited higher inhibition in a slow inactivated state compared to a fast inactivated state frontiersin.org. While CBGVA negatively shifted the half-inactivation voltage of Cav3.1 at 5 µM, CBDV did not affect either the fast inactivation or activation states in this specific study frontiersin.org. The preferential inhibition of Cav3.1 channels in a slow inactivation state by CBDV and CBGVA is similar to observations with CBD frontiersin.org. This mechanism, which potentially reduces neuronal excitability, may contribute to the anticonvulsant properties of these cannabinoids frontiersin.org. The interaction with T-type calcium channels is considered a potential mechanism by which CBDV may reduce neuronal hyperexcitability associated with epileptic activity and seizures drugbank.com.
CBDV has also been shown to activate and desensitize transient receptor potential (TRP) channels, specifically TRPV1, TRPV2, and TRPA1, in a dose-dependent manner in vitro drugbank.comresearchgate.net. Desensitization of these ion channels is another potential mechanism contributing to the reduction of neuronal hyperexcitability drugbank.com.
Other Receptor and Enzyme Interactions
Beyond calcium channels, CBDV interacts with other molecular targets, including nuclear receptors.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors (PPARα, PPARβ/δ, and PPARγ) that function as ligand-inducible transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation researchgate.netmdpi.comnih.gov. Growing evidence suggests that cannabinoids, including CBD and potentially CBDV, can interact with PPARs projectcbd.orgresearchgate.netmdpi.comnih.govfrontiersin.orgmdpi.com.
While much of the research on cannabinoid interaction with PPARs has focused on CBD and THC, studies suggest that minor cannabinoids, including CBDV, may also activate these receptors nih.govfrontiersin.org. In vitro reporter assays have indicated that several minor cannabinoids, including acidic forms like CBDA and CBGA, can activate PPARα and PPARγ nih.govfrontiersin.org. Although direct, detailed studies specifically characterizing CBDV's agonistic activity at individual PPAR subtypes (PPARα, PPARβ/δ, PPARγ) are less extensively documented compared to CBD, the broader understanding of cannabinoid-PPAR interactions suggests this as a potential area of CBDV's molecular pharmacology researchgate.netmdpi.comnih.govfrontiersin.org. The activation of PPARs by cannabinoids is considered a potential mechanism for their anti-inflammatory and immunomodulatory properties researchgate.netnih.govresearchgate.net.
The interaction between cannabinoids and PPARs can occur through various mechanisms, including direct binding, activation by cannabinoid metabolites, indirect activation via downstream signaling cascades from G protein-coupled receptors, and transport of cannabinoids to PPARs via fatty acid-binding proteins researchgate.net.
| Receptor Subtype | Known Cannabinoid Agonists (Examples) | Potential CBDV Interaction | Reference |
| PPARα | AEA, OEA, WIN 55212-2 | Potential | nih.govresearchgate.net |
| PPARγ | THC, CBD, AEA, CBG, CBDA, THCA | Potential | nih.govfrontiersin.org |
| PPARβ/δ | Limited direct evidence for cannabinoids | Potential | nih.gov |
Further research is needed to fully elucidate the specific binding affinities and functional consequences of CBDV's interaction with each PPAR subtype.
Preclinical Research on Therapeutic Potential of Cannabidivarin
Neurodevelopmental and Neurological Disorders
Emerging evidence suggests that CBDV may hold promise for treating certain neurodevelopmental and neurological conditions, including epilepsy and Autism Spectrum Disorder (ASD). nih.govgreenpharms.comsanobiotec.com
Epilepsy and Seizure Disorders
Epilepsy is a common neurological disorder characterized by recurrent seizures, with a significant proportion of cases, particularly in neonates and children, being resistant to existing anti-seizure drugs (ASDs). nih.govnih.gov Preclinical studies have investigated CBDV's potential as an anticonvulsant agent.
Studies in various rodent models have demonstrated the anticonvulsant effects of CBDV. CBDV has shown efficacy in models such as maximal electroshock (MES), audiogenic seizures (AS), pentylenetetrazole (PTZ)-induced seizures, and DMCM-evoked seizures. mdpi.comreading.ac.uknih.govmdpi.com
In P10 rats, CBDV suppressed seizures specifically in the PTZ model. nih.govresearchgate.net At P20, CBDV demonstrated broader efficacy, suppressing seizures in the PTZ, DMCM, and MES models. nih.govresearchgate.net One study reported that 100% of P20 animals were protected against MES-induced seizures by CBDV. nih.gov
In adult animal models, CBDV (at doses ≥ 50 mg/kg) has been shown to suppress seizures in MES, audiogenic, and PTZ models. reading.ac.uknih.gov For instance, in the MES model, fewer mice exhibited hindlimb extension after receiving 100 or 200 mg/kg CBDV compared to the vehicle group. nih.gov In the audiogenic seizure model, CBDV (200 mg/kg) completely prevented tonic-clonic convulsions. nih.gov
CBDV has also been evaluated in combination with commonly used AEDs. In the pilocarpine (B147212) model, where CBDV alone showed limited effect, it significantly attenuated seizures when administered with valproate or phenobarbital. reading.ac.uknih.gov
Here is a summary of CBDV's anticonvulsant efficacy in various animal models:
| Animal Model | Species | Age (Postnatal Day) | CBDV Dose Range (mg/kg) | Observed Effect | Source |
| Pentylenetetrazole (PTZ) | Rat | P10 | 50–200 | Seizure suppression | nih.govresearchgate.net |
| Pentylenetetrazole (PTZ) | Rat | P20 | 50–200 | Seizure suppression | nih.govresearchgate.net |
| Pentylenetetrazole (PTZ) | Rat | Adult | ≥100 | Anticonvulsant effects, reduced seizure severity, delayed onset, reduced mortality | mdpi.comreading.ac.uk |
| DMCM-evoked seizures | Rat | P20 | 50–200 | Seizure suppression, efficacy against clonic seizures | nih.govnih.govresearchgate.net |
| Maximal Electroshock (MES) | Rat | P20 | 50–200 | Seizure suppression, particularly against tonic seizures, 100% protection at certain doses | nih.govnih.govresearchgate.net |
| Maximal Electroshock (MES) | Mouse | Adult | ≥100 | Significant anticonvulsant effect, reduced hindlimb extension | reading.ac.uknih.gov |
| Audiogenic seizures | Mouse | Adult | ≥50 | Significant anticonvulsant effect, complete prevention of tonic-clonic convulsions | reading.ac.uknih.gov |
| Pilocarpine-induced | Rat | Adult | 50–200 | No effect alone, attenuated seizures when co-administered with VPA or PB | reading.ac.uknih.gov |
In addition to in vivo studies, CBDV has been shown to reduce neuronal hyperexcitability and epileptiform activity in in vitro models. Using multi-electrode arrays (MEAs) on rat hippocampal brain slices, CBDV (at concentrations of 1-100 μM) significantly decreased the amplitude and duration of epileptiform local field potentials (LFPs) induced by Mg2+-free artificial cerebrospinal fluid (aCSF) or 4-aminopyridine (B3432731) (4-AP). reading.ac.ukreading.ac.uknih.govresearchgate.net
The effects of CBDV on LFP frequency varied depending on the model; it increased frequency in the Mg2+-free model but decreased it in the 4-AP model. reading.ac.uk The CA3 region of the hippocampus appeared more resistant to the effects of CBDV compared to the dentate gyrus (DG) or CA1. reading.ac.ukresearchgate.net
CBDV's in vitro effects on epileptiform activity may involve the activation and desensitization of transient receptor potential vanilloid 1 (TRPV1) channels, although its effects in the Mg2+-free model are not solely mediated by TRPV1 activation. reading.ac.uknih.gov
The anticonvulsant effects of CBDV have been observed to be both age- and model-dependent, particularly in developing animals. nih.govresearchgate.net In P10 rats, efficacy was limited to the PTZ model, while in P20 rats, CBDV was effective across multiple models (PTZ, DMCM, and MES). nih.govresearchgate.net This age-dependent difference in efficacy may be related to developmental increases in the expression of targets like the TRPV1 receptor, which has been suggested to play a role in CBDV's anticonvulsant effects. nih.govnih.govresearchgate.net Genetic deletion of the TRPV1 receptor in P20 mice attenuated the anticonvulsant effects of CBDV. nih.govnih.govresearchgate.net
Preclinical studies have also investigated the potential neuroprotective effects of CBDV, particularly in the context of early life seizures which can lead to neuronal damage. CBDV treatment generally avoided inducing neuronal degeneration in immature rats in seizure models. nih.govnih.govresearchgate.net This suggests a potentially favorable safety profile for the developing brain compared to some existing ASDs that can induce apoptosis and impair synaptic development. nih.govnih.gov
Age- and Model-Dependent Anticonvulsant Profiles
Autism Spectrum Disorder (ASD) Models
Autism Spectrum Disorder (ASD) is a neurodevelopmental condition characterized by impairments in social communication and interaction, along with restricted or repetitive behaviors. nih.govgreenpharms.com Preclinical research in animal models has explored the potential of CBDV for addressing ASD-like behaviors.
In male rats prenatally exposed to valproic acid (VPA), a model used to study ASD-like behaviors, CBDV treatment has shown beneficial effects. nih.gov CBDV was investigated using both symptomatic and preventative treatment schedules. nih.gov
In symptomatic rats, CBDV was reported to recover social impairments, social novelty preference, short-term memory deficits, repetitive behaviors, and hyperlocomotion. nih.gov Preventative treatment with CBDV reduced sociability and social novelty deficits, short-term memory impairments, and hyperlocomotion, although it did not affect stereotypies. nih.gov The most significant efficacy was observed at a dose of 20 mg/kg for both treatment schedules in this model. nih.gov
Preclinical studies suggest that CBDV may improve social behavior, motor coordination, and short-term memory while reducing irritability and repetitive movements in animal models of ASD. greenpharms.com These findings provide preclinical evidence supporting the potential of CBDV to ameliorate behavioral abnormalities resembling core and associated symptoms of ASD. nih.gov At a neurochemical level, symptomatic CBDV treatment in VPA-exposed rats restored hippocampal endocannabinoid signaling and reduced neuroinflammation. nih.gov
CBDV has also shown promise in animal models of Rett syndrome, a condition with some overlap with ASD, by reducing motor impairments and cognitive deficits. nih.govsanobiotec.com
Here is a summary of CBDV's effects in the prenatal VPA exposure rat model of ASD:
| Behavior/Symptom | Treatment Schedule | Observed Effect of CBDV (20 mg/kg) | Source |
| Social impairments | Symptomatic | Recovery | nih.gov |
| Social novelty preference | Symptomatic | Recovery | nih.gov |
| Short-term memory deficits | Symptomatic | Recovery | nih.gov |
| Repetitive behaviors | Symptomatic | Recovery | nih.gov |
| Hyperlocomotion | Symptomatic | Prevention | nih.gov |
| Sociability deficits | Preventative | Reduction | nih.gov |
| Social novelty deficits | Preventative | Reduction | nih.gov |
| Short-term memory impairments | Preventative | Reduction | nih.gov |
| Hyperlocomotion | Preventative | Reduction | nih.gov |
| Stereotypies | Preventative | No effect | nih.gov |
Amelioration of Core Autism-Like Behaviors (e.g., social impairments, repetitive behaviors)
In VPA-exposed rats, symptomatic treatment with CBDV has been shown to recover social impairments, deficits in social novelty preference, and repetitive behaviors. nih.govresearchgate.net Preventative treatment with CBDV also reduced deficits in sociability and social novelty preference. nih.govresearchgate.net The efficacy of CBDV in ameliorating these behaviors appears to be dose-dependent and can vary based on the treatment schedule (symptomatic vs. preventative). nih.govresearchgate.net
Table 1: Effects of CBDV on Autism-Like Behaviors in VPA-Exposed Rats
| Behavior | Symptomatic Treatment (20 mg/kg) | Preventative Treatment (20 mg/kg) |
| Social Impairments | Recovered | Reduced Deficits |
| Social Novelty Preference | Recovered | Reduced Deficits |
| Repetitive Behaviors | Recovered | Ineffective |
| Hyperlocomotion | Recovered | Normalized |
| Short-Term Memory Deficits | Recovered | Improved |
Data based on preclinical studies in VPA-exposed rats. nih.govresearchgate.net
Restoration of Hippocampal Endocannabinoid System and Glial Alterations
Dysregulations in the endocannabinoid system and neuroinflammatory markers in the hippocampus have been implicated in the development of some ASD phenotypes in the VPA model. nih.govresearchgate.net Preclinical studies have demonstrated that symptomatic CBDV treatment can restore these alterations. nih.govresearchgate.netimrpress.com Specifically, prenatal VPA exposure increased levels of the CB1 receptor, FAAH, and MAGL, enhanced GFAP, CD11b, and TNFα levels, and triggered microglia activation in the hippocampus. nih.govresearchgate.net CBDV treatment restored all of these alterations. nih.govresearchgate.net
Table 2: Impact of CBDV on Hippocampal Neurochemical Markers in VPA-Exposed Rats
| Marker | VPA Exposure | CBDV Treatment (Symptomatic) |
| CB1 Receptor | Increased | Restored |
| FAAH | Increased | Restored |
| MAGL | Increased | Restored |
| GFAP | Enhanced | Restored |
| CD11b | Enhanced | Restored |
| TNFα | Enhanced | Restored |
| Microglia Activation | Triggered | Restored |
Data based on preclinical studies in VPA-exposed rats. nih.govresearchgate.net
Impact on Social Communication and Engagement Deficits
Social communication and engagement deficits are core symptoms of ASD. nih.govresearchgate.netnih.gov Preclinical research suggests that CBDV may have the potential to improve social behaviors. This compound.com Studies in VPA-exposed rats showed that CBDV treatment recovered deficits in sociability and social novelty preference. nih.govresearchgate.net While research is ongoing, CBDV's influence on neurotransmitter systems crucial for social behavior, such as serotonin (B10506) and dopamine, may contribute to enhancing the brain's capacity for social processing and emotional regulation. This compound.com
Anxiolytic Effects in Social Contexts
Social anxiety can significantly impact social interaction in individuals with ASD. This compound.com While much of the research on the anxiolytic effects of cannabinoids has focused on CBD, preclinical evidence suggests that CBDV may also possess anxiolytic properties. neurogan.comresearchgate.net Preliminary studies indicate that CBDV could potentially reduce physiological responses to stress and anxiety, which might improve social confidence and interaction skills. This compound.com
Improvement in Irritability and Repetitive Behaviors
Repetitive behaviors are a characteristic symptom of ASD. nih.govresearchgate.netnih.gov Preclinical studies in VPA-exposed rats have shown that symptomatic treatment with CBDV recovered repetitive self-grooming behavior. nih.govresearchgate.net CBDV is also being investigated for its potential impact on irritability in individuals with ASD. nih.govdtic.mil
Rett Syndrome (RTT) Models
Rett syndrome is a neurodevelopmental disorder with some overlapping symptoms with ASD. nih.govresearchgate.net Preclinical studies using mouse models of Rett syndrome have investigated the therapeutic potential of CBDV. dtic.milresearchgate.netrettsyndromenews.com
Rescue of Motor and Cognitive Deficits
Studies in Mecp2 mutant mice, a model of Rett syndrome, have shown that CBDV treatment can rescue motor impairments and cognitive deficits. researchgate.netrettsyndromenews.com Chronic administration of CBDV rescued behavioral alterations and brain atrophy in these mice. researchgate.net CBDV completely rescued memory deficits and delayed the appearance of neurological and motor defects in male Mecp2 mutant mice. rettsyndromenews.com The beneficial effects on memory deficits were durable, lasting through advanced stages of the disease. rettsyndromenews.com
Table 3: Effects of CBDV in Rett Syndrome Mouse Models
| Deficit | CBDV Treatment Outcome |
| Motor Impairments | Rescued/Delayed |
| Cognitive Deficits | Rescued |
| Memory Deficits | Rescued |
| Behavioral Alterations | Rescued |
| Brain Atrophy | Rescued |
Data based on preclinical studies in Rett syndrome mouse models. researchgate.netrettsyndromenews.com
Impact on Brain Atrophy and Sociability
Preclinical studies using mouse models of Rett syndrome (MECP2 mutant mice) have investigated the impact of CBDV on brain atrophy and sociability deficits. Chronic treatment with CBDV has been shown to rescue behavioral alterations and brain atrophy in these models. researchgate.netuniroma1.it Specifically, studies have reported that CBDV administration restored the compromised general health status, sociability, and brain weight in MECP2-308 mouse models. researchgate.netmdpi.com CBDV treatment was found to improve sociability in these mice. researchgate.netmdpi.comresearchgate.net
Restoration of CB1 and CB2 Receptor Levels in MECP2 Knockout Models
In MECP2 knockout mice, deletion of the Mecp2 gene upregulates the levels of CB1 and CB2 receptors in the brain. researchgate.netnih.gov Research indicates that treatment with CBDV can restore these increased CB1 and CB2 receptor levels back to normal in Mecp2 mutant mice. researchgate.netnih.gov This restoration of endocannabinoid system components is associated with the beneficial effects observed in these models. researchgate.net
Fragile X Syndrome (FXS) Models
Preclinical studies in rodent models of Fragile X Syndrome (FXS), such as the Fmr1-KO mouse model, have explored the potential of CBDV. pharmabinoid.eunorml.orgnih.gov
Prevention of Neurobehavioral Abnormalities
Early administration of CBDV has shown promise in preventing neurobehavioral abnormalities associated with the Fmr1-KO mouse model of FXS. pharmabinoid.eunorml.orgnih.gov Investigators reported that CBDV administration during adolescence prevented cognitive and behavioral changes in these mice. norml.org This suggests CBDV's potential in addressing developmental problems linked to FXS. pharmabinoid.eu The timing and duration of treatment appear to be critical for ensuring the beneficial effects of CBDV in this context. norml.org
Modulation of Inflammatory Brain Markers
Studies have investigated the ability of CBDV to modulate altered expression patterns of inflammatory and plasticity markers in the brain regions affected in FXS, such as the hippocampus and prefrontal cortex. nih.gov Some research indicates that CBDV can modulate the expression of inflammatory markers like TNFα and CD11b, which were previously shown to be affected in other animal models of developmental pathologies. nih.gov A study in 2022 confirmed that MD2 is a direct binding target of CBDV for its anti-neuroinflammatory effects, highlighting its potential in treating neuroinflammatory conditions where inflammation is a contributing factor. pharmabinoid.eunih.gov
Prader-Willi Syndrome (PWS)
Research is ongoing into the potential therapeutic use of CBDV for Prader-Willi Syndrome (PWS), a complex genetic condition. pharmabinoid.eusemanticscholar.orgfpwr.org A proposed treatment study of CBDV versus placebo in children and adolescents with PWS is underway to investigate its effectiveness in this pediatric context. pharmabinoid.eusemanticscholar.org This research aims to provide insights into CBDV's potential in managing symptoms associated with PWS, such as irritable behavior. semanticscholar.org
Pain and Inflammation
Preclinical research suggests that CBDV may have potential in managing pain and inflammation. nih.govwebmd.comresearchgate.netmdpi.com Early research indicates that CBDV might reduce the activity of certain nerve cells involved in swelling (inflammation) and pain. webmd.com CBDV has been found to counteract intestinal inflammation in mice and cytokine expression in biopsies from pediatric patients with ulcerative colitis. webmd.com Furthermore, CBDV has been shown to alleviate neuroinflammation by targeting the TLR4 co-receptor MD2. nih.gov This interaction with MD2 confirms it as a direct binding target for CBDV's anti-neuroinflammatory effects. nih.gov Studies have also indicated that CBDV can improve morphine-mediated analgesia, potentially by inhibiting chronic morphine-induced glial activation and pro-inflammatory factors in the nucleus accumbens. nih.gov CBDV has demonstrated analgesic effects in both acute and tonic phases of pain in animal models. nih.gov
Counteraction of Intestinal Inflammation (e.g., Ulcerative Colitis)
CBDV has demonstrated the ability to counteract intestinal inflammation in preclinical models, including those mimicking ulcerative colitis (UC) nih.govunits.it. In a study using mice with dinitrobenzenesulfonic acid (DNBS)-induced colitis, oral administration of CBDV attenuated signs of inflammation, such as neutrophil infiltration and intestinal permeability nih.govunits.it. This effect was found to be sensitive to a transient receptor potential ankyrin 1 (TRPA1) antagonist, suggesting a role for TRPA1 in mediating CBDV's anti-inflammatory actions in the gut nih.govunits.it. Furthermore, CBDV lessened cytokine expression in colonic biopsies from pediatric patients with active UC, a condition where TRPA1 was found to be upregulated nih.govunits.it.
Influence on Cytokine Expression and Gut Microbiota Dysregulation
Research highlights CBDV's influence on cytokine expression and its potential to alter gut microbiota dysregulation associated with colitis nih.govunits.it. In the murine model of DNBS-induced colitis, orally administered CBDV at a dose of 3 mg/kg decreased the colonic mRNA levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as the chemokine monocyte chemoattractant protein-1 (MCP-1) units.it. However, it did not modify the levels of the anti-inflammatory cytokine IL-10 units.it. Beyond cytokine modulation, CBDV also altered the dysregulation of gut microbiota observed in the colitis model nih.govunits.it.
The following table summarizes some of the observed effects of CBDV on inflammatory markers in preclinical studies:
| Inflammatory Marker | Effect of CBDV in Murine Colitis Model (DNBS-induced) | Effect of CBDV in Pediatric UC Biopsies | Reference |
| Neutrophil infiltration | Attenuated | Not specified | nih.govunits.it |
| Intestinal permeability | Attenuated | Not specified | nih.govunits.it |
| IL-1β mRNA levels | Decreased | Lessened expression | nih.govunits.it |
| IL-6 mRNA levels | Decreased | Lessened expression | nih.govunits.it |
| MCP-1 mRNA levels | Decreased | Not specified | nih.govunits.it |
| IL-10 mRNA levels | Not modified | Not specified | units.it |
| Gut microbiota composition | Altered dysregulation | Not specified | nih.govunits.it |
CBDV has also been identified as an antagonist of Toll-like receptor 4 (TLR4), a pattern-recognition receptor involved in regulating immune cell activation and inflammation nih.gov. In vitro studies showed that CBDV directly bound to the TLR4 co-receptor myeloid differentiation protein 2 (MD2) nih.gov. This binding decreased MD2 stability and restrained the activation of TLR4 signaling pathways, including NF-κB and MAPKs, thereby blocking the production of pro-inflammatory factors such as nitric oxide (NO), IL-1β, IL-6, and TNF-α nih.gov.
Antinociceptive Potential
Preclinical investigations have explored the antinociceptive (pain-relieving) potential of CBDV nih.gov. Studies have indicated that CBDV can potentiate morphine-induced antinociception in the hot plate test nih.gov. Furthermore, CBDV attenuated morphine analgesic tolerance in the formalin test by specifically inhibiting chronic morphine-induced glial activation and the expression of pro-inflammatory factors in the nucleus accumbens nih.gov. This suggests that CBDV may have potential in pain management, particularly in addressing aspects of opioid tolerance and neuroinflammation associated with chronic pain nih.gov.
Other Investigated Areas
Beyond its anti-inflammatory and antinociceptive effects, preclinical research has delved into other potential therapeutic applications of CBDV.
Potential Anti-Nausea Effects
Early studies have suggested CBDV's potential as an anti-nausea agent realmofcaring.orgnih.govresearchgate.net. Research using rodent models of conditioned nausea has shown that CBDV can reduce conditioned gaping, a behavior indicative of nausea nih.govresearchgate.net. At a high dose (200 mg/kg), CBDV suppressed lithium chloride (LiCl)-induced conditioned gaping in rats nih.govresearchgate.net. These actions of CBDV were found to be not consistent with CB1 receptor antagonism and the compound was found to be devoid of inverse agonist properties nih.gov. Further experiments are considered warranted to fully determine the mechanism of action underlying the anti-nausea effects of CBDV nih.gov.
Modulation of Postnatal Neurogenesis and Brain Repair Strategies
CBDV has been investigated for its role in modulating postnatal neurogenesis, the process by which new neurons are generated after birth bohrium.comscienceopen.combiorxiv.orgnih.govbiorxiv.org. Research focusing on the subventricular zone (SVZ), a region of the brain where postnatal neurogenesis occurs, has explored CBDV's effects on neural stem/progenitor cells (NSPCs) bohrium.comscienceopen.combiorxiv.orgnih.govbiorxiv.org.
Studies using neurosphere assays with SVZ-derived NSPCs have shown that CBDV can promote cell survival, cell proliferation, and neuronal differentiation through a TRP vanilloid 1 (TRPV1)-dependent mechanism bohrium.combiorxiv.orgnih.govbiorxiv.org. Pulse-chase experiments indicated that CBDV-induced neuronal differentiation resulted from the cell cycle exit of NSPCs bohrium.combiorxiv.orgnih.gov. Conversely, CBDV was found to inhibit oligodendrocyte differentiation and maturation bohrium.combiorxiv.orgnih.gov.
Single-cell calcium imaging revealed that CBDV-responsive cells displayed a two-phase calcium influx profile, with the initial phase dependent on TRPV1 activation bohrium.combiorxiv.orgnih.govbiorxiv.org. These findings suggest a novel neurogenic potential of CBDV mediated via TRPV1 modulation bohrium.combiorxiv.orgnih.govbiorxiv.org. This research paves the way for future studies on neural stem cells and potential brain repair strategies by exploring CBDV as a therapeutic target bohrium.comscienceopen.combiorxiv.orgnih.gov.
The following table summarizes the observed effects of CBDV on NSPCs in preclinical studies:
| NSPC Process | Effect of CBDV | Mechanism Involved | Reference |
| Cell survival | Promoted | TRPV1-dependent | bohrium.combiorxiv.orgnih.gov |
| Cell proliferation | Promoted | TRPV1-dependent | bohrium.combiorxiv.orgnih.gov |
| Neuronal differentiation | Promoted | TRPV1-dependent | bohrium.combiorxiv.orgnih.gov |
| Oligodendrocyte differentiation & maturation | Inhibited | Not specified | bohrium.combiorxiv.orgnih.gov |
| Cell cycle exit | Induced (leading to neuronal differentiation) | Not specified | bohrium.combiorxiv.orgnih.gov |
| Calcium influx profile | Two-phase (initial phase TRPV1-dependent) | TRPV1-dependent | bohrium.combiorxiv.orgnih.govbiorxiv.org |
Clinical Research and Development of Cannabidivarin
Clinical Trial Design and Methodology
Clinical trials investigating CBDV have employed a range of designs to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy. These designs include early-phase studies in healthy volunteers and later-phase studies in patient populations.
Phase 1 Studies: Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Profiling
Phase 1 clinical trials are typically the initial studies conducted in humans to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug. For CBDV, Phase 1 studies have aimed to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its initial effects.
One Phase 1 trial investigated the relative bioavailability of different oral formulations of CBDV (sesame oil and aqueous) in healthy adult male subjects. hra.nhs.uk This study was designed as an open-label, randomized, crossover pilot trial. hra.nhs.uk Participants received a single dose of CBDV in different formulations under fasted and fed conditions to assess the impact of food on absorption. hra.nhs.uk
Another Phase 1 study focused on evaluating the safety and tolerability of CBDV in female children with Rett syndrome and drug-resistant epilepsy. aesnet.orgrealmofcaring.orgnih.gov This trial also included secondary objectives to assess pharmacokinetic and pharmacodynamic profiling. aesnet.orgnih.gov The study design incorporated a dose-finding intrapatient escalation to determine the maximum tolerated dose. aesnet.org
Preclinical in vitro studies have also contributed to understanding the pharmacokinetic and pharmacodynamic properties of CBDV. These studies have investigated plasma protein binding and metabolic stability using human liver microsomes. usask.ca Results from such studies can help predict in vivo behavior and support clinical trial design. usask.ca For instance, in vitro studies suggest that CBDV has a high unbound intrinsic clearance value, indicating it is a high clearance drug. usask.ca
Phase 2 Studies: Efficacy and Safety in Specific Patient Populations
Phase 2 clinical trials are designed to evaluate the efficacy of a drug in specific patient populations for a particular condition, while also continuing to assess safety and tolerability. CBDV has been investigated in Phase 2 trials for conditions such as epilepsy and autism spectrum disorder. patsnap.com
A Phase 2 randomized controlled trial assessed CBDV as add-on therapy in adults with inadequately controlled focal seizures. researchgate.net This study enrolled 162 participants and evaluated the change from baseline in focal seizure frequency as the primary endpoint over an 8-week treatment period. researchgate.net Secondary endpoints included other seizure-related measures and physician- and participant-reported outcomes. researchgate.net The study found similar reductions in focal seizure frequency in both the CBDV (40.5%) and placebo (37.7%) groups, with no significant differences observed between the groups for any seizure subtype or secondary efficacy outcome measures. researchgate.net
Another Phase 2 study is investigating CBDV in children and adults with Prader-Willi Syndrome (PWS) to assess its effect on behavior. fpwr.orgtrialscreen.org This trial is a randomized, double-blind, placebo-controlled study. fpwr.org
CBDV is also being explored in Phase 2 trials for autism spectrum disorder, with a study aiming to examine its efficacy and safety, particularly its effect on irritability in children with ASD. patsnap.comclinicaltrial.be Pre-clinical studies in ASD mouse models have shown potential therapeutic effects of CBDV on repetitive behaviors, irritability, and sociability. veriheal.comclinicaltrial.be
A combined Phase 1 and Phase 2 open-label clinical trial has been conducted to assess CBDV in females with Rett syndrome and intractable epilepsy. aesnet.org The Phase 2 part of this study was a 6-month prospective cohort evaluating chronic safety and efficacy. aesnet.org
Randomized, Double-Blind, Placebo-Controlled Trial Designs
Randomized, double-blind, placebo-controlled (RDBPC) trial designs are considered the gold standard for evaluating the efficacy of an intervention. In this design, participants are randomly assigned to receive either the active treatment (CBDV) or a placebo, and neither the participants nor the researchers know which treatment is being administered. This helps to minimize bias.
Several clinical trials investigating cannabinoids, including CBDV, have utilized RDBPC designs. A Phase 2 trial of CBDV for focal seizures in adults was conducted as an RDBPC study. researchgate.net Similarly, a Phase 2 trial of CBDV for behavior in individuals with Prader-Willi Syndrome is also designed as an RDBPC study. fpwr.orgtrialscreen.org While the search results did not provide detailed methodology for CBDV RDBPC trials beyond the focal seizure study, the use of this design indicates a rigorous approach to evaluating efficacy against a placebo control. researchgate.netfpwr.orgtrialscreen.org
RDBPC trials are also used for other cannabinoids like CBD in conditions such as chronic low back pain and epilepsy, highlighting the importance of this design in cannabinoid research to assess efficacy and minimize bias. frontiersin.orgbmj.com
Open-Label Prospective Cohort Studies
Open-label prospective cohort studies are observational studies where both the researchers and the participants are aware of the treatment being administered. These studies follow a group of individuals over time to observe outcomes. While not providing the same level of evidence for efficacy as RDBPC trials, they can be valuable for gathering long-term safety and effectiveness data in a real-world setting.
A Phase 2 open-label prospective cohort study was part of a combined Phase 1/Phase 2 trial evaluating CBDV in females with Rett syndrome and intractable epilepsy. aesnet.org This cohort study followed patients for 6 months to examine chronic safety and efficacy. aesnet.org
Another example of an open-label prospective cohort study involved a CBD-rich cannabis formulation in adult patients with drug-resistant focal epilepsy. nih.gov While this study focused on CBD, it illustrates the application of this design in cannabinoid research to assess effectiveness and safety in a specific patient population over time. nih.gov
Outcome Measures and Assessment Tools in Clinical Studies
Clinical trials of CBDV employ specific outcome measures and assessment tools to evaluate the effects of the treatment. These measures are selected based on the condition being studied and the goals of the trial.
In epilepsy trials, a primary outcome measure is often the change in seizure frequency. nih.govresearchgate.net This is typically assessed by comparing the number of seizures experienced by participants during the treatment period to a baseline period before treatment began. nih.govresearchgate.net
For studies in Rett syndrome with comorbid epilepsy, secondary outcome measures have included the median percentage seizure frequency reduction at specific time points (e.g., 3 and 6 months) compared to baseline. aesnet.orgnih.gov Other assessments in Rett syndrome trials have included scores on scales such as the Rett Syndrome Symptom Severity Index and the Rett Syndrome Behaviour Questionnaire. aesnet.orgnih.gov Electroencephalogram (EEG) changes have also been used as an outcome measure in some epilepsy studies. aesnet.orgrealmofcaring.orgnih.gov
For studies investigating neuropathic pain, the primary outcome measure might be the intensity of pain. realmofcaring.org
Pharmacokinetic and pharmacodynamic profiling are also key outcome measures in early-phase studies to understand the drug's behavior in the body and its biological effects. hra.nhs.ukaesnet.orgnih.gov
In clinical trials for epilepsy, standardized tools are used to quantify changes in seizure activity. Seizure frequency is a crucial outcome measure, typically recorded as the number of seizures per unit of time (e.g., per month or per 28 days). nih.govresearchgate.netnih.gov
While seizure frequency measures how often seizures occur, seizure severity scales aim to quantify the impact or intensity of seizures. The search results mention the Chalfont seizure severity scale (CSSS) in the context of a CBD trial, indicating that such scales are used in cannabinoid epilepsy research to provide a more comprehensive picture of treatment effect beyond just frequency. frontiersin.org In the Phase 1 CBDV trial in Rett syndrome, data collected included seizure type and frequency, classified per the International League against Epilepsy (ILAE) classification. aesnet.org
In the Phase 2 RDBPC trial of CBDV for focal seizures, the median baseline focal seizure frequencies were 17–18 per 28 days in both the CBDV and placebo groups. researchgate.net During the treatment period, similar reductions were observed: 40.5% in the CBDV group and 37.7% in the placebo group. researchgate.net
Table 1: Summary of Seizure Frequency Reduction Findings in Selected CBDV Trials
| Study Population (Condition) | Trial Phase | Study Design | Median Baseline Seizure Frequency | Median Seizure Frequency Reduction |
| Female children with Rett syndrome and intractable epilepsy nih.govaesnet.org | Phase 1 | Open-label aesnet.org | 32 seizures/month nih.gov | 80% nih.govaesnet.org |
| Adults with inadequately controlled focal seizures researchgate.net | Phase 2 | RDBPC researchgate.net | 17-18 seizures/28 days researchgate.net | 40.5% (CBDV), 37.7% (Placebo) researchgate.net |
Note: Data is extracted from the provided search snippets and may represent findings from specific time points within the trials.
Behavioral Questionnaires and Symptom Severity Indices (e.g., Rett Syndrome Behaviour Questionnaire, Aberrant Behavior Checklist-Irritability)
In a Phase 1 trial investigating CBDV in female children with Rett Syndrome and drug-resistant epilepsy, responses to the Rett Syndrome Behaviour Questionnaire and Rett Syndrome Symptom Severity Index were collected and compared to baseline data nih.govresearchgate.netnih.gov. While the primary focus of this trial was on seizure frequency and safety, these questionnaires were included to assess potential effects on non-epilepsy comorbid symptoms nih.govresearchgate.netnih.gov.
The Aberrant Behavior Checklist-Irritability subscale has been used as a primary outcome measure in studies investigating cannabinoids for behavioral symptoms in conditions like ASD clinicaltrial.bemedrxiv.org. For instance, a randomized, double-blind, placebo-controlled study evaluating CBDV in children with ASD utilized the ABC-I as a key measure to examine the effect on irritability clinicaltrial.be.
Neuroimaging Techniques: Magnetic Resonance Spectroscopy (MRS) for Brain Excitation/Inhibition Systems
Neuroimaging techniques, such as Magnetic Resonance Spectroscopy (MRS), are utilized to investigate the effects of compounds like CBDV on brain function at a neurobiological level. MRS can measure the levels of specific metabolites in the brain, including glutamate (B1630785) and gamma-aminobutyric acid (GABA), which are key neurotransmitters involved in the brain's excitatory and inhibitory systems mdpi.comexlibrisgroup.comnih.gov. An imbalance in these systems is implicated in various neurological and neurodevelopmental conditions, including ASD mdpi.comexlibrisgroup.commedrxiv.org.
A study using MRS investigated the effects of a single dose of CBDV on brain excitation and inhibition systems in adults with and without Autism Spectrum Disorder mdpi.comexlibrisgroup.comnih.gov. The study aimed to determine if CBDV alters glutamate (measured as Glx, a composite of glutamate and glutamine) and GABA levels in specific brain regions mdpi.comexlibrisgroup.comnih.gov. Findings from this research indicated that CBDV significantly increased Glx in the basal ganglia in both groups exlibrisgroup.comnih.gov. However, the impact varied among individuals, and in the ASD group, the change in Glx correlated negatively with baseline Glx concentration exlibrisgroup.comnih.gov. CBDV did not show a significant impact on Glx in the dorsomedial prefrontal cortex or on GABA levels in either region in either group exlibrisgroup.comnih.gov. These results suggest that CBDV can modulate the glutamate-GABA system in certain brain areas, with individual responses potentially depending on baseline neurochemistry exlibrisgroup.comnih.gov.
Clinical Trial Outcomes by Indication
Clinical trials have explored the potential of CBDV in treating specific indications, with a primary focus on epilepsy and associated conditions like Rett Syndrome.
Epilepsy: Results and Challenges
CBDV has demonstrated anticonvulsant properties in preclinical models, leading to its investigation in clinical trials for epilepsy wikipedia.orgdovepress.commdpi.com.
Efficacy in Focal Seizures and Observed Placebo Response
A Phase 2a placebo-controlled trial evaluated the efficacy and safety of CBDV as an add-on therapy in adults with inadequately controlled focal seizures nih.govresearchgate.netfiercebiotech.comutah.gov. The primary endpoint of the study was the percentage change in focal seizure frequency from baseline nih.govresearchgate.netfiercebiotech.comutah.gov.
The trial enrolled 162 participants with inadequately controlled focal seizures nih.govresearchgate.netfiercebiotech.comutah.gov. Median baseline focal seizure frequencies were similar in both the CBDV and placebo groups nih.govresearchgate.netutah.gov. During the treatment period, similar reductions in focal seizure frequency were observed in both groups: 40.5% reduction in the CBDV group and 37.7% reduction in the placebo group nih.govresearchgate.netutah.gov.
| Group | Median Baseline Focal Seizure Frequency (per 28 days) | % Reduction in Focal Seizure Frequency |
| CBDV | 18.1 utah.gov | 40.5 nih.govresearchgate.netutah.gov |
| Placebo | 17.0 utah.gov | 37.7 nih.govresearchgate.netutah.gov |
The study did not find significant treatment differences between the CBDV and placebo groups for the primary endpoint or any of the secondary efficacy outcome measures nih.govresearchgate.net. While the 40.5% seizure reduction in the CBDV group was considered an appropriate pharmacological response, the trial missed its primary endpoint due to a high observed placebo response nih.govresearchgate.netfiercebiotech.com. The reasons for the high placebo response are being investigated, with some researchers suggesting a potential link to the globalization of clinical trials and an increase in placebo response rates in central nervous system studies fiercebiotech.com.
Outcomes in Rett Syndrome-Associated Epilepsy
Epilepsy is a common and often drug-resistant comorbidity in individuals with Rett Syndrome nih.govresearchgate.netnih.gov. CBDV has shown potential benefit in animal models of MECP2 mutations, which are commonly associated with Rett Syndrome nih.govresearchgate.netnih.govaesnet.org.
A Phase 1 trial assessed the safety, tolerability, and effect on mean monthly seizure frequency (MMSF) of CBDV in a small cohort of female children with Rett Syndrome and drug-resistant epilepsy nih.govresearchgate.netnih.gov. Five participants were enrolled in the study nih.govresearchgate.netnih.gov.
| Participant | Relative Reduction in MMSF (%) |
| P1 | 98 aesnet.org |
| P2 | 80 aesnet.org |
| P3 | 7 aesnet.org |
| P4 | 90 aesnet.org |
| P5 | 82 aesnet.org |
Note: Data on individual participant reduction percentages extracted from search result aesnet.org.
The findings from this Phase 1 trial suggest that CBDV may improve seizure control in children with MECP2-related Rett Syndrome nih.govresearchgate.netnih.gov.
Autism Spectrum Disorder: Preliminary Findings and Ongoing Research
Autism Spectrum Disorder (ASD) is a neurodevelopmental condition characterized by challenges in social communication and interaction, alongside restricted or repetitive behaviors. periodikos.com.br There is a recognized need for effective pharmacological treatments for the core symptoms of ASD. nih.gov Cannabidivarin (CBDV), a non-intoxicating phytocannabinoid, is being investigated as a potential therapeutic agent for ASD. nih.govneurogan.comclinicaltrial.bedtic.mil Research in animal models of autism has suggested that CBDV may hold therapeutic potential in ASD. nih.govmdpi.comnih.gov Clinical trials are underway to evaluate the effects of CBDV in children and adults with ASD. nih.govneurogan.comclinicaltrial.bedtic.milmdpi.commedrxiv.orgmedrxiv.org
Effects on Social and Cognitive Functions
Preclinical studies in animal models of idiopathic and syndromal autism, such as Fragile X, Rett Syndrome, and Angelman Syndrome models, have indicated that CBDV may improve both social and cognitive functioning. clinicaltrial.be Clinical studies are assessing the effects of CBDV on social and cognitive functions in individuals with ASD. dtic.mil One study utilized magnetic resonance spectroscopy (MRS) to investigate how a single dose of CBDV affects brain excitation and inhibition systems in adults with and without ASD, as these systems are implicated in the disorder. nih.gov The findings suggested that CBDV modulates the glutamate-GABA system in the basal ganglia in both autistic and neurotypical adults. nih.gov However, the response within the ASD group varied and correlated negatively with baseline basal ganglia glutamate levels. nih.gov
Impact on Irritability and Repetitive Behaviors
Irritability and repetitive behaviors are significant challenges associated with ASD. clinicaltrial.bedtic.mil CBDV is being studied for its potential impact on these symptoms in individuals with ASD. neurogan.comclinicaltrial.bedtic.milmedrxiv.org Animal models of ASD have suggested potential therapeutic effects of CBDV on repetitive behaviors and irritability. clinicaltrial.bedtic.milnih.gov A clinical trial is specifically investigating the impact of CBDV on irritability in autistic children. nih.gov Another randomized, double-blind, placebo-controlled study is examining the efficacy of CBDV with a primary aim of studying its effect on irritability in children with ASD aged 5 to 18 years. clinicaltrial.be
HIV-Associated Neuropathic Pain: Efficacy and Safety Profile
Neuropathic pain is a common neurological complication associated with HIV infection. medrxiv.org CBDV has been investigated as a potential treatment for HIV-associated neuropathic pain. medrxiv.orgmdpi.comfu-berlin.deresearchgate.netmdpi.com A randomized, double-blind, placebo-controlled cross-over study evaluated the effects of CBDV (400 mg/d) on HIV-associated neuropathic pain in 32 patients. medrxiv.orgfu-berlin.de The primary endpoint was pain intensity. medrxiv.org The study found that the mean decrease in pain intensity under placebo was 0.32 points higher compared to this compound, a difference that was not statistically significant. fu-berlin.de this compound did not influence secondary endpoints such as the amount of additional pain medication, pain characteristics, or quality of life. fu-berlin.de Based on these findings, this compound was not recommended as a treatment option for HIV-associated neuropathic pain. fu-berlin.de The authors suggested that the lack of efficacy might be due to a lack of cannabinoid receptor activation, as indicated by preclinical experiments, and noted that further studies on larger sample sizes are needed. medrxiv.orgresearchgate.net
Prader-Willi Syndrome: Current Status of Clinical Investigations
Prader-Willi Syndrome (PWS) is a complex neurobehavioral disorder. nih.gov Clinical investigations are underway to explore the potential of CBDV in treating aspects of Prader-Willi Syndrome. nih.govwikipedia.orgipwso.orgnih.govpws.org.nz CBDV is being studied as a potential therapy for symptoms associated with PWS, including rigid and repetitive behaviors. ipwso.org Clinical trials are actively recruiting or are underway to assess the effects of CBDV in individuals with Prader-Willi Syndrome. wikipedia.orgnih.gov
Pharmacokinetics and Pharmacodynamics in Human Studies
Understanding the pharmacokinetics and pharmacodynamics of a compound is crucial for evaluating its potential therapeutic use. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and eliminates a substance, while pharmacodynamics describes the effects of the substance on the body.
Absorption and Elimination Profiles
Studies have investigated the absorption and elimination profiles of CBDV. Following oral administration in mice, CBDV was found to have a plasma peak concentration (Cmax) at 30 minutes and a plasma elimination half-life of 222 minutes. drugbank.com Absorption into the brain was slightly delayed, with a Cmax at 60 minutes and a brain elimination half-life of 204 minutes. drugbank.com Due to its lipophilicity, CBDV has been shown to cross the blood-brain barrier. drugbank.com However, significant first-pass metabolism by the liver can result in erratic absorption from the gastrointestinal tract and low bioavailability following oral administration. drugbank.com Despite low oral bioavailability, studies in animals have shown relatively rapid absorption, with peak concentrations observed around 2 hours after oral administration. drugbank.com
Modulation of Brain Excitation and Inhibition Systems (e.g., Glutamate and GABA Metabolites)
Research utilizing magnetic resonance spectroscopy (MRS) has explored the impact of CBDV on glutamate and GABA metabolite levels in the brain. One study, a single-dose trial involving adults with and without Autism Spectrum Disorder (ASD), investigated the effects of 600 mg of CBDV. The findings indicated that CBDV significantly increased levels of Glx (a composite measure of glutamate and glutamine) in the basal ganglia in both participant groups. However, this effect exhibited individual variability, and in the ASD group, the magnitude of the increase in Glx was negatively correlated with baseline Glx concentration. Conversely, the study found that CBDV had no significant effect on Glx levels in the dorsomedial prefrontal cortex (DMPFC) and no significant impact on GABA+ levels (GABA and macromolecules) in either the basal ganglia or the DMPFC in either group. These results suggest that CBDV may modulate the glutamate-GABA system specifically in the basal ganglia, but not in frontal brain regions, and that the response can be influenced by baseline neurochemistry. researchgate.netnih.govexamine.comexlibrisgroup.com
Preclinical evidence also suggests that CBDV may modulate the brain's excitatory-inhibitory system by acting on the excitatory glutamate system at the subcortical level. unito.it While some sources propose that CBDV might increase GABA transmission in certain brain areas, potentially contributing to calming effects, the clinical MRS study did not observe a significant impact on GABA+ levels in the examined brain regions. examine.comcannactiva.com
Safety and Tolerability Profile of Cannabidivarin
Clinical Trial Safety Data: Adverse Event Profiles
A Phase 1 clinical trial evaluating CBDV in female children with Rett syndrome and drug-resistant epilepsy also assessed safety and tolerability. In this study, 91% of adverse events reported were mild or moderate, and none required drug withdrawal. nih.gov Sixty-two percent of adverse events were judged to be unrelated to CBDV. nih.gov Thirty-one percent were identified as possibly related, with nearly all being mild. nih.gov Hypersomnolence and drooling were identified as drug-related adverse events. nih.gov No serious adverse events reported were related to CBDV in this trial. nih.gov
In a randomized, double-blind, placebo-controlled cross-over study investigating CBDV for HIV-associated neuropathic pain, the incidence of adverse events was similar between the CBDV and placebo treatment phases. medrxiv.org 31 patients (91.2%) experienced at least one AE during CBDV treatment, while 27 patients (79.4%) had at least one AE during placebo. medrxiv.org During each treatment phase, 9 patients (26.5%) experienced an AE considered related to the study medication. medrxiv.org The most common AEs were diarrhea and dry mouth, with 3 cases reported during each treatment. medrxiv.org One serious AE (acute myocardial infarction) occurred during CBDV treatment but was not judged as related to the study medication. medrxiv.org
Summary of Common Treatment-Emergent Adverse Events in Clinical Trials
| Adverse Event | Focal Seizures Trial (CBDV Group %) researchgate.net | Rett Syndrome Trial (Possibly Related %) nih.gov | HIV-Neuropathic Pain Trial (CBDV Group %) medrxiv.org |
| Diarrhea | Most common (data not specified) | Not specified | 3 cases (data not specified) |
| Nausea | Most common (data not specified) | Not specified | Not specified |
| Somnolence | Most common (data not specified) | Identified as related | Not specified |
| Hypersomnolence | Not specified | Identified as related | Not specified |
| Drooling | Not specified | Identified as related | Not specified |
| Dry mouth | Not specified | Not specified | 3 cases (data not specified) |
Comparison with Existing Therapies regarding Side Effect Profiles
Comparisons of CBDV's side effect profile with existing therapies are an important aspect of evaluating its potential clinical utility. For conditions like epilepsy and autism spectrum disorder (ASD), where CBDV is being investigated, existing medications can have significant side effects.
For epilepsy, many currently available anti-seizure drugs have notable side effects. google.comnih.gov Preclinical studies have suggested that CBDV may have potential for treating seizures with fewer side effects compared to currently approved anti-epileptic drugs. baymedica.comdrugbank.com Animal models have shown that some existing therapies like valproate and ethosuximide (B1671622) exhibit notable motor and other side effects, including sedation, at certain doses, whereas CBDV at tested doses had no significant effect on motor control or performance. google.com
In the context of ASD, currently approved medications for irritability, such as aripiprazole (B633) and risperidone, are associated with considerable side effects with long-term use, including weight gain, metabolic syndrome, risk of type 2 diabetes, prolactin elevation, and extrapyramidal symptoms. clinicaltrial.be Divalproex sodium (valproate), also used for irritability and repetitive behaviors in ASD, has significant side effects including weight gain, sedation, and nausea. clinicaltrial.be Early studies suggest that CBDV may have a favorable side effect profile compared to traditional ASD treatments, potentially with fewer severe side effects when compared to these medications. This compound.com
While direct head-to-head clinical trials comparing the full spectrum of side effects of CBDV against specific existing therapies are limited in the provided search results, the preclinical data and early clinical observations suggest a potentially more favorable side effect profile for CBDV in certain areas, particularly concerning motor function and metabolic effects compared to some established treatments for epilepsy and ASD.
Non-Psychoactive Nature and Implications for Clinical Use
A key characteristic of this compound is its non-psychoactive nature. baymedica.comdrugbank.comclinicaltrial.beThis compound.combaymedica.comwikipedia.orgguidetopharmacology.orgneurogan.comwebmd.comfpwr.orglordofcbd.fr Unlike tetrahydrocannabinol (THC), CBDV does not produce intoxicating effects or a "high". This compound.combaymedica.comneurogan.com This is a significant advantage for its potential clinical use, as it allows for therapeutic exploration without the limitations and risks associated with psychoactive compounds, such as altered thinking or potential for abuse. This compound.combaymedica.comwebmd.com
The absence of psychoactive effects makes CBDV a safer option for users seeking therapeutic benefits without intoxication. baymedica.com This is particularly important for vulnerable populations, such as children with epilepsy or individuals with neurodevelopmental disorders like Rett syndrome and ASD, where maintaining cognitive function and avoiding behavioral disturbances are critical. nih.govclinicaltrial.beaesnet.org The non-psychoactive profile facilitates broader clinical applicability and may improve patient adherence compared to therapies with central nervous system depressant or euphoric effects.
CBDV's non-psychoactive property stems from its very low affinity for CB1 receptors, which are primarily responsible for the psychoactive effects of cannabinoids like THC. medrxiv.orgbaymedica.com This lack of significant CB1 receptor activation aligns with the observed absence of typical psychotropic side effects such as euphoria or feeling "high" in clinical studies. medrxiv.org The non-psychoactive nature, combined with promising preclinical and clinical safety data, supports the ongoing investigation of CBDV for various conditions, including epilepsy, Rett syndrome, and ASD. researchgate.netnih.govclinicaltrial.befpwr.orglordofcbd.fraesnet.org
Challenges and Future Directions in Cannabidivarin Research
Translational Research Gaps
Translational research for cannabinoids like CBDV faces several hurdles in moving from promising preclinical results to demonstrable clinical efficacy. A key challenge lies in the complex pharmacology of cannabinoids and the variability of cannabis-derived products. mdpi.com Standardizing the content, proportion, and stability of phytocannabinoids in research and marketed products is difficult due to factors like cultivation conditions and extraction processes. mdpi.com Furthermore, understanding the specific enzymatic pathways and mechanisms of action for many individual cannabinoids, including CBDV, remains limited, creating a knowledge gap that hinders translational efforts. mountainscholar.org
Bridging Preclinical Efficacy to Clinical Outcomes
Translating preclinical efficacy of CBDV to positive clinical outcomes has proven challenging. While animal models have shown CBDV to improve social behavior, motor coordination, and short-term memory, as well as reduce irritability and repetitive movements in models of ASD, these effects have not always directly mirrored results in human trials. greenpharms.com For instance, a Phase 2 randomized controlled trial evaluating CBDV as an add-on therapy for inadequately controlled focal seizures did not observe a significant difference in seizure frequency reduction between the CBDV and placebo groups, despite a 40.5% seizure reduction in the CBDV group. nih.gov This highlights the complexities in predicting human responses based on preclinical data. The appropriateness of physiological and disease processes modeled in preclinical studies, as well as species differences in factors like pharmacokinetic profiles, can significantly impact the translatability of results. usask.caresearchgate.net
Addressing High Placebo Response Rates in Clinical Trials
High placebo response rates have been noted as a factor that can complicate the assessment of cannabinoid efficacy in clinical trials. nih.govicuddr.org In the focal seizure trial for CBDV, a high placebo response of 37.7% was observed, which may have contributed to the lack of a statistically significant difference between the CBDV and placebo groups. nih.gov High placebo responses in cannabinoid trials, particularly for conditions like pain, have been associated with patient expectations, potentially shaped by media attention and widespread dissemination of information about cannabinoids. icuddr.org This phenomenon underscores the need for rigorous trial designs and appropriate statistical analyses to accurately evaluate the true effects of CBDV.
Below is a table summarizing the seizure reduction observed in a Phase 2 trial of CBDV for focal seizures:
| Group | Median Baseline Seizure Frequency (per 28 days) | Median Reduction in Seizure Frequency (%) |
| CBDV | 17-18 | 40.5 |
| Placebo | 17-18 | 37.7 |
Expanding Therapeutic Indications
Beyond its investigation in epilepsy and ASD, there is interest in exploring the potential of CBDV for a wider range of therapeutic indications, particularly within neurodevelopmental and neurological conditions.
Investigation in Other Refractory Seizure Types
While CBD has received FDA approval for specific severe forms of epilepsy, the investigation into CBDV's efficacy across various refractory seizure types is ongoing. greenpharms.comnih.gov Preclinical studies have shown CBDV to possess anticonvulsant properties in certain animal models of epilepsy. researchgate.netnih.gov However, its efficacy can be age- and model-specific. nih.govnih.gov For example, CBDV showed more striking anticonvulsant effects in older (P20) compared to younger (P10) rats in certain seizure models, and was not effective against hypoxia-induced seizures or in an infantile spasm model. nih.gov Further research is needed to determine which specific refractory seizure types may be most amenable to CBDV therapy, potentially guiding patient selection in future clinical studies. nih.gov Early studies in children with Rett Syndrome and intractable epilepsy have shown a median reduction in monthly seizure burden with CBDV treatment, indicating potential in this population. aesnet.org
Exploration of Broader Neurodevelopmental and Neurological Conditions
CBDV is being explored for its potential in a broader spectrum of neurodevelopmental and neurological conditions beyond ASD and epilepsy. Preclinical studies in animal models of Rett syndrome, a neurodevelopmental disorder, have shown that CBDV can improve neurological and social deficits, restore compromised general health status, sociability, and brain weight, and partially restore motor coordination. researchgate.netmdpi.comresearchgate.net CBDV has also shown promise in improving symptoms associated with Prader-Willi syndrome (PWS) in preliminary studies, with observed reductions in repetitive behaviors and rigidity. fpwr.org The potential therapeutic value of CBDV in other conditions like muscular dystrophy and ADHD is also under investigation. greenpharms.com
Further Research into Neurogenic and Brain Repair Applications
Research is also delving into the potential of CBDV in neurogenic and brain repair applications. Preclinical studies suggest that CBD, a related cannabinoid, may promote neurogenesis through various mechanisms, including influencing receptor signaling. nih.gov CBD has also demonstrated neuroprotective properties in models of ischemic brain damage and can reduce neuroinflammation. surgicalneurologyint.comresearchgate.net While research specifically on CBDV's direct effects on neurogenesis and brain repair is still developing, its structural similarity to CBD and observed effects in neurodevelopmental models suggest this is a promising area for future investigation. CBDV has been shown to promote cell viability and proliferation in neural stem/progenitor cells in a TRPV1-dependent manner in vitro. researchgate.net CBDV has also been reported to repair hippocampal endocannabinoid signaling and neuroinflammation in a rat model. researchgate.net
Pharmacological and Mechanistic Elucidation
A comprehensive understanding of how CBDV interacts with biological systems is crucial for its development as a therapeutic agent. This requires detailed investigation into its molecular targets and the downstream effects of these interactions.
Elucidating the Full Spectrum of TRPV1-Dependent and Independent Mechanisms
Transient Receptor Potential Vanilloid 1 (TRPV1) channels are known to be modulated by CBDV, and this interaction is believed to contribute to some of its observed effects, such as potential anticonvulsant activity. neurogan.com However, it is clear that CBDV's actions are not solely dependent on TRPV1. Future research needs to fully elucidate the extent to which TRPV1 modulation contributes to CBDV's therapeutic effects and identify and characterize other significant TRPV1-independent pathways through which CBDV exerts its influence. wikipedia.orgcenmed.com Understanding the balance and interaction between TRPV1-dependent and independent mechanisms is critical for predicting and optimizing CBDV's therapeutic outcomes.
Further Characterization of GABAergic Modulation
Evidence suggests that CBDV can influence the GABAergic system, which plays a key role in regulating neuronal excitability. neurogan.com Specifically, CBDV has been identified as a potent inhibitor against the gamma 2 subunit of GABAA receptors, suggesting a potential mechanism for its effects in conditions like childhood absence epilepsy. However, the full scope of CBDV's modulation of GABAergic neurotransmission requires further detailed characterization. Future studies should aim to precisely define the specific GABAA receptor subtypes and other components of the GABAergic system affected by CBDV and the functional consequences of these interactions.
Optimizing Research Methodologies
Advancing CBDV research necessitates the implementation of more robust and sophisticated research methodologies to validate preclinical findings and translate them into clinical practice.
Need for Well-Designed Randomized Controlled Trials with Larger Sample Sizes
While preliminary studies and anecdotal evidence show promise for CBDV in certain conditions, particularly epilepsy and ASD, there is a critical need for more rigorous clinical validation. neurogan.com Future research must prioritize well-designed randomized controlled trials (RCTs) with larger sample sizes to definitively assess the efficacy and safety of CBDV for specific indications. Larger trials will provide greater statistical power to detect meaningful therapeutic effects and account for individual variability in response.
Regulatory and Clinical Development Pathways
Navigating the complex landscape of pharmaceutical regulation is a critical hurdle for the development of CBDV as a therapeutic agent. Unlike recreational cannabis products, pharmaceutical development requires rigorous testing, standardized manufacturing, and demonstration of efficacy and safety through controlled clinical trials to meet the standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) cuanschutz.edumdpi.comrealmofcaring.org.
A major challenge lies in the historical classification of cannabis and its derivatives, which has created significant administrative and scientific hurdles for research cuanschutz.edurealmofcaring.org. Although the regulatory landscape is evolving, particularly with the descheduling of hemp-derived cannabinoids, navigating the requirements for Investigational New Drug (IND) applications and subsequent marketing authorization remains complex realmofcaring.orgnih.gov. Researchers must adhere to strict regulations regarding the sourcing, handling, and dispensing of cannabis-derived compounds for clinical trials cuanschutz.edu.
Furthermore, ensuring the consistency and quality of the CBDV product used in clinical trials is paramount for regulatory success mdpi.comrealmofcaring.org. This involves establishing Good Manufacturing Practices (GMP) for the production of pharmaceutical-grade CBDV, which can be challenging given the botanical origin of the compound and the variability that can exist between different plant sources mdpi.comrealmofcaring.org.
Navigating Orphan Drug Designations and Approval Processes
Orphan Drug Designation (ODD) is a crucial pathway for the development of drugs targeting rare diseases, offering incentives such as market exclusivity, tax credits, and expedited regulatory review globenewswire.com. CBDV has received Orphan Designation from the European Medicines Agency (EMA) for the treatment of Rett Syndrome and Fragile X Syndrome, both rare neurological disorders drugbank.comnih.govmedpath.com. GW Pharmaceuticals has also received Orphan Drug Designation from the FDA for CBD in the treatment of Rett syndrome, indicating a potential pathway for CBDV in this area sec.gov.
Navigating the ODD and approval processes requires demonstrating a significant therapeutic advantage over existing treatments for conditions affecting fewer than a specified number of patients (e.g., fewer than 200,000 in the U.S.) globenewswire.com. While ODD provides a framework for development, it does not guarantee approval. Companies must still conduct well-designed clinical trials to provide substantial evidence of the drug's efficacy and safety in the target rare population globenewswire.com.
Challenges in this area include identifying and recruiting sufficient numbers of patients with rare conditions for clinical trials and designing studies that can adequately assess endpoints relevant to these often complex disorders nih.gov. The variability in disease presentation and progression in rare conditions can also complicate trial design and data interpretation nih.gov. Despite a Phase 2a study of CBDV for focal seizures not reaching its primary endpoints, research is continuing, and investigations are expanding to include conditions like ASD, Rett syndrome, and Fragile X drugbank.comnih.gov. Clinical trials are currently being carried out to explore CBDV as a potential treatment option for neurological and neurodevelopmental disorders, including Duchenne Muscular Dystrophy and ASD directcbdonline.com. A Phase 2 clinical trial investigating CBDV in children and young adults with ASD is currently recruiting, and a completed Phase 2 trial explored CBDV in children and adults with Prader-Willi Syndrome medpath.com.
Long-Term Efficacy and Safety Studies
A critical component of the regulatory approval process is the requirement for data on the long-term efficacy and safety of a drug realmofcaring.org. While short-term studies can provide initial insights, regulatory bodies require comprehensive data on the benefits and risks associated with prolonged exposure to the compound realmofcaring.org.
For CBDV, this necessitates conducting extended clinical trials to evaluate its sustained therapeutic effects and monitor for any potential long-term adverse events realmofcaring.org. Given that conditions like epilepsy, Rett Syndrome, and ASD are chronic, understanding the long-term impact of CBDV treatment is essential for both regulatory approval and clinical practice.
Challenges in conducting long-term studies include patient retention, ensuring consistent adherence to the treatment regimen over extended periods, and collecting standardized data on outcomes and adverse events nih.gov. Furthermore, identifying and characterizing potential long-term safety concerns, such as interactions with other medications or effects on specific organ systems, requires careful monitoring and robust data analysis cuanschutz.edurealmofcaring.org. Although CBD is generally well-tolerated in the short term, there are known toxicities of concern related to its use, such as potential liver injury and drug-drug interactions, highlighting the importance of long-term safety assessments for related cannabinoids like CBDV cuanschutz.edurealmofcaring.org. Research on CBD has shown an acceptable long-term safety profile and sustained seizure reduction in long-term treatments, which may provide some insights for CBDV, but specific long-term studies for CBDV are still crucial frontiersin.org.
Future directions in CBDV research must prioritize the initiation and completion of well-controlled, long-term clinical trials in the specific patient populations for which it shows therapeutic promise. These studies should aim to collect comprehensive data on efficacy endpoints, quality of life measures, and a wide range of safety parameters to build a robust evidence base for regulatory submissions. The success of CBDV's development hinges on the ability of researchers and pharmaceutical companies to effectively navigate these regulatory and clinical challenges, ultimately providing much-needed therapeutic options for patients with rare and complex neurological disorders.
Q & A
Q. What experimental models are most robust for evaluating CBDV’s anticonvulsant properties, and how do methodological choices influence outcomes?
Preclinical studies commonly employ rodent models (e.g., pentylenetetrazole-induced seizures) to assess CBDV’s anticonvulsant effects . Key methodological considerations include:
- Model selection : Use multiple seizure models (e.g., maximal electroshock, genetic epilepsy models) to validate specificity .
- Dosing protocols : Subchronic dosing (e.g., 50–400 mg/kg in mice) to mimic therapeutic regimens, with pharmacokinetic monitoring to account for bioavailability differences between species .
- Controls : Include vehicle and positive controls (e.g., valproate) to benchmark efficacy .
Q. How does CBDV’s structural divergence from CBD influence its pharmacological targets?
CBDV’s propyl side chain (vs. CBD’s pentyl) alters receptor affinity and metabolic stability. Key targets include:
- TRPV1 channels : CBDV modulates TRPV1-mediated neuronal excitability, a mechanism distinct from CBD’s CB1/CB2 receptor antagonism .
- Epigenetic regulation : CBDV downregulates epilepsy-associated genes (e.g., Fos and Egr1) in hippocampal tissues, suggesting gene expression modulation . Structural analogs (e.g., THCV) should be tested in parallel to isolate side-chain effects .
Q. What are the critical purity and stability considerations for handling CBDV in vitro?
- Purity : Use ≥98% pure synthetic CBDV (CAS 24274-48-4) to avoid confounding effects from phytocannabinoid impurities .
- Storage : Maintain at -20°C in inert solvents (e.g., DMSO) to prevent degradation; verify stability via UV/Vis spectroscopy (λmax: 212, 284, 309 nm) .
- Solubility : Optimize in aqueous buffers with <0.1% Tween-80 to avoid cellular toxicity .
Advanced Research Questions
Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial failures of CBDV in epilepsy?
GW Pharmaceuticals’ Phase 2a trial failure for focal seizures highlights translational challenges . Methodological strategies include:
- Species-specific metabolism : Rodent liver enzymes metabolize CBDV faster than humans; adjust dosing regimens to match human AUC profiles .
- Endpoint selection : Use quantitative EEG biomarkers in addition to seizure frequency to capture subtle therapeutic effects .
- Combinatorial approaches : Test CBDV with CBD or other anticonvulsants to identify synergistic effects masked in monotherapy trials .
Q. What molecular mechanisms underlie CBDV’s anti-proliferative effects, and how can these be rigorously validated?
Recent in vitro studies show CBDV induces unfolded protein response (UPR) and angiogenesis dysregulation in cancer cells . Key validation steps:
- Pathway analysis : Use RNA-seq to map UPR markers (e.g., ATF4, CHOP) and angiogenesis factors (e.g., VEGF) .
- Functional assays : Combine proliferation assays (e.g., MTT) with matrigel tube formation tests to confirm anti-angiogenic activity .
- In vivo models : Validate findings in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess therapeutic windows .
Q. What methodological gaps exist in current CBDV neurodevelopmental studies, particularly for autism spectrum disorder (ASD)?
Preliminary data suggest CBDV improves ASD-related behaviors in mice, but gaps include:
- Behavioral assays : Standardize tests (e.g., social interaction, repetitive behavior) across labs to reduce variability .
- Long-term safety : Monitor neurodevelopmental outcomes (e.g., synaptic plasticity) in chronic dosing studies .
- Biomarker integration : Correlate behavioral improvements with CSF levels of BDNF or inflammatory cytokines to establish mechanistic links .
Methodological Resources
- Preclinical Design : Follow ISO/IEC 17025 standards for reference materials and include sham controls in seizure models .
- Data Analysis : Use ANOVA with Bonferroni correction for multi-group comparisons; report SEM and p-values in all figures .
- Human Trials : Leverage real-world data (RWD) from epilepsy registries to refine inclusion criteria and address heterogeneity in future trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
